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Compound of Interest

Compound Name:
3-[(3-Chlorophenoxy)methyl]-4-

methoxybenzaldehyde

CAS No.: 329222-80-2

Cat. No.: B2537459

Get Quote

Technical Comparison Guide: MS Fragmentation
of 3-[(3-Chlorophenoxy)methyl]-4-
methoxybenzaldehyde
Executive Summary & Compound Profile
Target Molecule: 3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde Molecular Formula:

Exact Mass: 276.055 (for

) Key Structural Features:

Benzaldehyde Core: Substituted at positions 1 (CHO), 3 (Ether side chain), and 4 (Methoxy).

Benzyl Ether Linkage: The weak point for fragmentation.
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Chlorine Isotope Pattern: Distinctive 3:1 ratio (

).

Primary Application: Structural verification of synthetic intermediates and differentiation from

regioisomers (e.g., 4-chlorophenoxy analogs) and starting materials (e.g., 3-chlorophenol).

Fragmentation Mechanism & Diagnostic Ions
The mass spectrum of this compound is dominated by the cleavage of the labile benzyl ether

bond. The fragmentation follows a specific logic driven by the stability of the resulting benzyl

cation.[1]

Primary Fragmentation Pathway
Molecular Ion (

):

m/z 276 & 278: The parent ion is observable but often of moderate intensity due to the

fragile ether linkage. It displays the characteristic 3:1 intensity ratio of a monochlorinated

compound.

Diagnostic Value: Confirms the intact C15 skeleton and presence of chlorine.

Base Peak: Benzyl Cleavage (

-Cleavage):

m/z 149: The bond between the benzylic carbon and the ether oxygen cleaves

heterolytically. The positive charge remains on the benzylic carbon, stabilized by the

aromatic ring and the electron-donating methoxy group at the para position (relative to the

aldehyde) or ortho (relative to the methylene).

Fragment Structure: 3-Formyl-4-methoxybenzyl cation (

).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_13.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2537459?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Critical Note: This ion (m/z 149) has the same nominal mass as the ubiquitous phthalate

background ion (

). In High-Resolution MS (HRMS), they are distinguishable (149.060 vs. 149.023). In Low-
Res, the presence of the m/z 276 parent is required to confirm it is not just background
noise.

Secondary Fragment: Phenoxy Radical/Ion:

m/z 128 & 130: If the charge is retained on the phenoxy side (often accompanied by

hydrogen rearrangement to form the phenol radical cation), a peak corresponding to 3-

chlorophenol appears.

Diagnostic Value: Confirms the identity of the side chain (3-chlorophenoxy group).

Secondary Pathways
m/z 121: Loss of CO (28 Da) from the m/z 149 cation.[2]

m/z 275: Loss of H radical from the aldehyde group (common in benzaldehydes,

).

Visualization: Fragmentation Pathway
The following diagram illustrates the cleavage mechanics leading to the primary diagnostic

ions.
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Caption: Primary EI-MS fragmentation pathways showing the generation of the benzyl cation

(m/z 149) and the chlorophenol radical cation (m/z 128).

Comparative Analysis: Target vs. Alternatives
Distinguishing the target from its isomers and precursors is critical in process chemistry.
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Feature Target Molecule

Isomer: 4-

Chlorophenoxy

Analog

Precursor: Alcohol

Structure
3-(3-Cl-

phenoxy)methyl...

3-(4-Cl-

phenoxy)methyl...[3]

3-(Hydroxymethyl)-4-

methoxy...

Parent Ion (

)
m/z 276 (3:1 Cl ratio) m/z 276 (3:1 Cl ratio) m/z 166 (No Cl)

Base Peak m/z 149 m/z 149 m/z 149 (Loss of OH)

Diagnostic Fragment
m/z 128 (3-

Chlorophenol)

m/z 128 (4-

Chlorophenol)

m/z 135 (Loss of

OMe)

Differentiation

Strategy

Requires Retention

Time (GC)

Requires Retention

Time (GC)

Distinct MW (Easily

resolved)

Key Insight: MS alone cannot reliably distinguish the 3-chlorophenoxy isomer from the 4-

chlorophenoxy isomer because both yield the identical m/z 149 base peak and m/z 128

chlorophenol fragment. Chromatographic separation (GC or LC) is required, where the para-

isomer (4-Cl) typically elutes slightly later than the meta-isomer (3-Cl) on non-polar columns.

Experimental Protocol: GC-MS Characterization
To replicate these results for QC or identification, follow this standard operating procedure.

Sample Preparation
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate. Avoid

alcohols (MeOH/EtOH) to prevent transesterification/acetal formation in the injector.

Concentration: ~100 ppm is sufficient for full-scan mode.

Instrument Parameters (Agilent/Shimadzu Typical)
Inlet: Split mode (20:1), Temperature

.
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Column: HP-5ms or DB-5 (30m x 0.25mm, 0.25µm film).

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Oven Program:

Hold at

for 1 min.

Ramp

to

.

Hold at

for 5 min.

MS Source: Electron Ionization (EI) at 70 eV.[4][5]

Scan Range: m/z 40 – 400.

Solvent Delay: 3.0 min (to skip solvent peak).

Data Interpretation Steps
Check M+: Look for the cluster at m/z 276/278. If absent, check for thermal degradation

(ether cleavage in the inlet).

Verify Cl Pattern: Ensure the M+ and m/z 128 peaks show the characteristic

isotope pattern.

Filter Phthalates: If m/z 149 is present without m/z 276, it is likely plasticizer contamination.

Confirm the presence of the molecular ion.[6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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